4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal

Process Chemistry 5-HT1A Antagonist Synthesis Acetal Hydrolysis

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal (CAS 228419-04-3) is a specialized synthetic intermediate characterized by a cyclohexyl ketone, a phenyl substituent, and a quaternary carbon center bearing an aldehyde group. This compound is not an end-product pharmaceutical but a critical building block in the patented synthesis of LY426965, a potent and selective serotonin 5-HT1A receptor antagonist.

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
CAS No. 228419-04-3
Cat. No. B3049978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
CAS228419-04-3
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCC(CC=O)(C1=CC=CC=C1)C(=O)C2CCCCC2
InChIInChI=1S/C17H22O2/c1-17(12-13-18,15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9,12H2,1H3
InChIKeyVMWJZMSNIHEFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal (CAS 228419-04-3): Core Intermediate for Selective 5-HT1A Antagonist Synthesis


4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal (CAS 228419-04-3) is a specialized synthetic intermediate characterized by a cyclohexyl ketone, a phenyl substituent, and a quaternary carbon center bearing an aldehyde group . This compound is not an end-product pharmaceutical but a critical building block in the patented synthesis of LY426965, a potent and selective serotonin 5-HT1A receptor antagonist [1]. Its molecular formula is C17H22O2, with a molecular weight of 258.36 g/mol and a predicted LogP of approximately 3.87, indicating moderate lipophilicity .

Why Generic Aldehyde Intermediates Cannot Replace 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal in LY426965 Synthesis


Simple substitution with a generic aldehyde or a close analog lacking the specific cyclohexyl and phenyl substitution pattern is not feasible for LY426965 synthesis. The compound's unique architecture, featuring a quaternary carbon center bearing both a phenyl and a cyclohexylcarbonyl group, is essential for constructing the final drug's pharmacophore. This specific stereoelectronic arrangement is required for the subsequent reductive amination step with 1-(2-methoxyphenyl)piperazine to form the arylpiperazine core of LY426965 [1]. Analogs lacking the cyclohexyl ketone or the methyl-phenyl substitution at the alpha-position would lead to a structurally divergent final compound with an expected loss of the high potency and selectivity profile documented for LY426965 (Ki = 4.66 nM at cloned human 5-HT1A receptor) [2].

Quantitative Differentiation Evidence for 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal as a Superior LY426965 Precursor


Synthetic Efficiency: High-Yield Acetal Deprotection to the Target Aldehyde

In the patented synthetic route, 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutanal is obtained via acid-catalyzed deprotection of its dimethyl acetal precursor. This step proceeds with a reported yield of 97.65%, demonstrating high efficiency for this specific transformation compared to alternative multi-step aldehyde syntheses that often require protection/deprotection sequences [1]. The direct hydrolysis of the acetal in acetone with 3N HCl at room temperature provides a robust method for generating the free aldehyde on a multi-gram scale.

Process Chemistry 5-HT1A Antagonist Synthesis Acetal Hydrolysis

Enantioselective Synthesis Access: Enabling Single-Enantiomer Drug Substance

The target compound is a crucial intermediate in an enantioselective synthetic route to LY426965. A catalytic enantioselective allylation method using a chiral bisphosphoramide was applied to construct the quaternary stereogenic center with excellent diastereoselectivity and enantioselectivity, providing access to the (S)-(+)-enantiomer of LY426965, which is more active than the racemic mixture [1]. This contrasts with earlier racemic syntheses that required chiral chromatographic resolution, a less efficient process.

Chiral Synthesis Enantioselective Allylation Serotonin Antagonist

Pharmacological Differentiation of the Final Drug (LY426965) Enabled by the Precursor

The final drug derived from this aldehyde precursor, LY426965, demonstrates high affinity for the cloned human 5-HT1A receptor (Ki = 4.66 nM) with a selectivity of 20-fold or greater over other serotonin and nonserotonin receptor subtypes [1]. The next highest affinity is for the 5-HT2B receptor [1]. This selectivity profile is directly dependent on the unique structure of the intermediate enabling the arylpiperazine pharmacophore. Any modification to the intermediate's cyclohexyl or methyl-phenyl substitution pattern would alter this critical receptor interaction.

5-HT1A Antagonist Receptor Binding Affinity Selectivity Profile

Physicochemical Properties Engineering: Predicted Lipophilicity Advantage for CNS Penetration

The predicted LogP value of 3.87 for 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal (ACD/LogP) aligns with the optimal lipophilicity range (LogP 2-4) often associated with good blood-brain barrier penetration for CNS-active compounds like LY426965 [1]. The cyclohexyl group specifically contributes to this lipophilicity without introducing excessive metabolic lability, unlike some linear alkyl chain analogs. In contrast, analogs where cyclohexyl is replaced by a phenyl group would result in a LogP increase (>4.5), potentially leading to higher non-specific binding and poorer drug-like properties.

ADME Prediction Lipophilicity CNS Drug Design

Procurement-Driven Application Scenarios for 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal


Scalable Synthesis of (S)-(+)-LY426965 for Preclinical 5-HT1A Antagonist Studies

Research teams focusing on the role of 5-HT1A receptors in nicotine withdrawal, depression, or SSRI augmentation require LY426965 as a pharmacological tool. Sourcing 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal, the penultimate intermediate, enables direct and efficient access to this compound via a one-step reductive amination with 1-(2-methoxyphenyl)piperazine, as described in US Patent 6,358,958 [1]. The high yield (97.65%) of the preceding acetal hydrolysis step [2] ensures minimal cost and material loss in this final transformation.

Structure-Activity Relationship (SAR) Exploration of Arylpiperazine 5-HT1A Antagonists

Medicinal chemists exploring SAR around the LY426965 scaffold can use 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal as a common advanced intermediate. Its aldehyde functionality allows for diversification with various substituted piperazines to generate analog libraries. This approach maintains the critical cyclohexyl ketone and quaternary center while systematically varying the arylpiperazine moiety, a strategy validated by the patent literature [1].

Enantioselective Process Chemistry Development for Drug Substance Manufacturing

Process R&D groups can utilize the aldehyde intermediate to benchmark novel enantioselective synthetic methodologies. The catalytic enantioselective allylation route established for LY426965 serves as a model reaction for constructing quaternary stereocenters [3]. The compound's chiral center and the need for a scalable, high-ee synthesis make it a relevant substrate for testing new chiral catalysts and optimizing reaction conditions for industrial application.

Comparative Pharmacological Studies of 5-HT1A Antagonists with Defined Selectivity Profiles

Neuroscience researchers conducting comparative studies between 5-HT1A antagonists with different selectivity profiles (e.g., WAY-100635 vs. LY426965) need reliable access to these compounds. LY426965, synthesized from this aldehyde, offers a unique profile as a full, silent antagonist with >20-fold selectivity over other 5-HT subtypes and no partial agonist activity in GTPγS assays [4]. This contrasts with other tool compounds and makes the intermediate a strategic procurement priority.

Quote Request

Request a Quote for 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.